1-(5-phospho-D-ribosyl)-ATP
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Overview
Description
1-(5-Phospho-D-ribosyl)-ATP is a phosphorylated derivative of adenosine triphosphate (ATP). This compound plays a crucial role in various biochemical processes, particularly in the synthesis of nucleotides and nucleic acids. It is involved in the transfer of phosphate groups and energy within cells, making it essential for cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Phospho-D-ribosyl)-ATP can be synthesized through enzymatic routes from ribose-5-phosphate or ribose. The process involves the use of phosphoribosyltransferases, which facilitate the transfer of a phosphoribosyl group to ATP, forming the desired compound . The reaction conditions typically require a buffered aqueous solution with a pH range of 7.0 to 8.0, and the presence of magnesium ions to stabilize the enzyme-substrate complex.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the synthesis of the compound. The fermentation process is optimized for high yield and purity, followed by purification steps such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phospho-D-ribosyl)-ATP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: It can be reduced to form dephosphorylated products.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and are conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of this compound, which have distinct biochemical properties and applications .
Scientific Research Applications
1-(5-Phospho-D-ribosyl)-ATP has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of phosphoribosyltransferases and other related enzymes.
Biology: The compound is crucial in the study of cellular metabolism and energy transfer processes. It is also used in the synthesis of nucleotides and nucleic acids.
Medicine: Research on this compound has implications for understanding metabolic disorders and developing therapeutic interventions for diseases related to nucleotide metabolism.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various industrial processes
Mechanism of Action
1-(5-Phospho-D-ribosyl)-ATP exerts its effects by participating in the transfer of phosphate groups and energy within cells. It acts as a substrate for various enzymes, including phosphoribosyltransferases, which catalyze the transfer of the phosphoribosyl group to other molecules. This process is essential for the synthesis of nucleotides and nucleic acids, which are vital for DNA and RNA synthesis. The molecular targets of this compound include enzymes involved in nucleotide metabolism and energy transfer pathways .
Comparison with Similar Compounds
1-(5-Phospho-D-ribosyl)-ATP is unique compared to other similar compounds due to its specific role in nucleotide synthesis and energy transfer. Similar compounds include:
Adenosine triphosphate (ATP): The parent compound, which is involved in energy transfer but lacks the phosphoribosyl group.
5-Phospho-D-ribose 1-diphosphate: Another phosphorylated derivative involved in nucleotide synthesis but with different biochemical properties.
Nicotinamide adenine dinucleotide (NAD+): A coenzyme involved in redox reactions but with a different structure and function compared to this compound
Properties
Molecular Formula |
C15H19N5O20P4-6 |
---|---|
Molecular Weight |
713.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-6-iminopurin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/p-6/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |
InChI Key |
RKNHJBVBFHDXGR-KEOHHSTQSA-H |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
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